molecular formula C9H8N2 B1613027 8-Methylcinnoline CAS No. 5265-38-3

8-Methylcinnoline

Cat. No. B1613027
CAS RN: 5265-38-3
M. Wt: 144.17 g/mol
InChI Key: XOJILQMBVZLODF-UHFFFAOYSA-N
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Description

8-Methylcinnoline is a nitrogen-containing heterocyclic compound that has been extensively studied in the field of organic chemistry due to its unique properties and potential applications. This compound is composed of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The synthesis of 8-methylcinnoline is relatively simple, making it an attractive target for researchers looking to develop new chemical reactions and applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Methylation of Cinnolines: 8-Methylcinnoline exhibits distinct reactivity in methylation reactions compared to other cinnoline derivatives. For instance, while methylation of 4-hydroxy-3-methylcinnoline yields products through alkylation at N-1 and N-2, 8-methylcinnoline forms products predominantly through alkylation at N-2 (Ames, Chapman, & Waite, 1966).

Photoreactions and Photoproducts

  • Photoreactions with Ethers: 8-Methylcinnoline undergoes photoreactions with ethers, leading to various photoproducts through a 1.4 addition process. This behavior is indicative of its potential in photochemical studies (Chen et al., 1968).

Material Science and Optics

  • Fluorescence Quenching: The fluorescence quenching characteristics of 8-methyl quinoline make it a promising candidate for applications in sensors and optical materials. Its reaction with various halides demonstrates dynamic quenching through photo-induced electron transfer (Rautela et al., 2016).

Chemical Structure and Properties

  • Cinnoline Protonation: Research on the protonation sites of various cinnolines, including 8-methylcinnoline, provides essential insights into their chemical behavior and interaction with other molecules, useful in synthetic chemistry and drug design (Ames et al., 1967).

properties

IUPAC Name

8-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJILQMBVZLODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632914
Record name 8-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylcinnoline

CAS RN

5265-38-3
Record name 8-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
DE Ames, RF Chapman, D Waite - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… Qtuaternisation of 8-methylcinnoline with methyl iodide gave only one methiodide, 2,8-dimet hylcinnoliniuni iodide (XI; X = I). Mettivlation of i-hydroxy3-melliylcinnoline (1'111 ; S = H) …
Number of citations: 5 pubs.rsc.org
K Ghoneim, M Essawi, S El-Meligie… - Zagazig Journal of …, 2000 - zjps.journals.ekb.eg
… ABSTRACT Ilofmann degradation of 4-amino-8-methylcinnoline-3-carboxamide (1) gave 3,4-diaminocinnoline 2 which was employcd to prepare imidazo and 2-substitutedimidazo[4,5-c…
Number of citations: 1 zjps.journals.ekb.eg
JR Keneford, JS Morley, JCE Simpson - Journal of the Chemical …, 1948 - pubs.rsc.org
… Concentration and basification yielded 4-anilino-8-methylcinnoline (0.46 g.), which formed silky, lemon-yellow needles, mp 231-232", from alcohol (Found : C, 76.2 ; H, 5.3 ; N, 18.3. …
Number of citations: 4 pubs.rsc.org
DE Ames, GV Boyd, RF Chapman, AW Ellis… - Journal of the …, 1967 - pubs.rsc.org
… The perchlorate salts of 4- and 8-methylcinnoline had spectra very similar to those of the … We have attempted a FIGURE 3 Derivatives of 4- and 8-methylcinnoline: A , 2,4-Di…
Number of citations: 5 pubs.rsc.org
DE Ames, RF Chapman - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Methylation of 4-hydroxy-6-nitro- and of 4-hydroxy-3-methyl-6-nitro-cinnolines gives the N-1 and N-2 methyl derivatives not the O-methylnitronate. It is shown that 4-hydroxy-8-methyl-6-…
Number of citations: 1 pubs.rsc.org
JJ Aitken - 1975 - research-repository.st-andrews.ac …
… The experimental proof was obtained by showing that the ultraviolet spectra of protonated 3-, 4-, and 8-methylcinnoline are very similar to the spectra of the corresponding …
GM SINGERMAN - Condensed Pyridazines Including Cinnolines …, 2009 - books.google.com
… ), the basic center of 3-, 4-, and 8-methylcinnoline is at N-2. This is known by molecular … UV spectra of protonated 3—, 4-, and 8-methylcinnoline are very similar to the spectra of the …
Number of citations: 0 books.google.com
CFH Allen, JA Vanallan - Journal of the American Chemical …, 1951 - ACS Publications
2-(Hydroxydesyl)-cyclohexanones havebeen converted into 5, 6, 7, 8-tetrahydrocinnolines by treatment with hydrazine. These are the first reduced cinnolines, other than 1, 2-dihydro …
Number of citations: 17 pubs.acs.org
JR Keneford, JS Morley, JCE Simpson… - Journal of the Chemical …, 1950 - pubs.rsc.org
… , 4-chloro-8-methylcinnoline is only partly phenoxylated (under these conditions 4-chlorocinnoline gives 85% of 4-phenoxycinnoline), and 4-chloro-5 (or 7)-nitro-8-methylcinnoline is …
Number of citations: 12 pubs.rsc.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

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